![molecular formula C18H13F5N4OS B2546786 2-{[4-甲基-5-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,3,4,5,6-五氟苯基)乙酰胺 CAS No. 882749-27-1](/img/structure/B2546786.png)

2-{[4-甲基-5-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,3,4,5,6-五氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

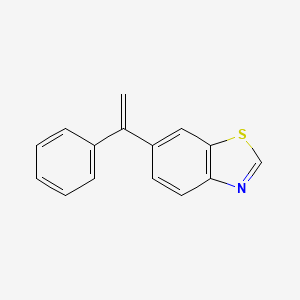

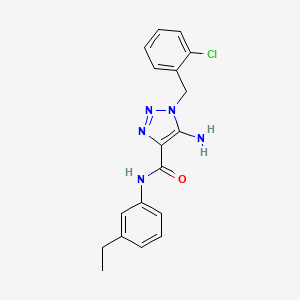

The compound 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a derivative of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a triazole ring, a sulfanyl group, and a pentafluorophenyl group, which may contribute to its chemical properties and biological activities .

Synthesis Analysis

The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involves multiple steps, including the use of 1H NMR, IR, and elemental analysis to confirm the structures of the synthesized compounds. The process typically starts with a precursor molecule, which undergoes various chemical reactions to introduce the desired functional groups and complete the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallography and vibrational spectroscopy. These studies reveal that the molecules often have a folded conformation around the methylene carbon atom of the thioacetamide bridge. Intramolecular hydrogen bonds are commonly observed, stabilizing the folded conformation. The geometric equilibrium and intermolecular interactions are crucial for understanding the stability and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of functional groups such as the triazole ring and the sulfanyl group can participate in various chemical reactions. The antiviral activity of these compounds is often assessed through their ability to reduce viral replication, indicating that they may interact with viral components or cellular targets to exert their effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational signatures, are characterized using spectroscopic methods such as Raman and Fourier transform infrared spectroscopy. Computational approaches like density functional theory are used to predict the vibrational wavenumbers and analyze the electronic interactions that contribute to the stability of the molecules. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, are also investigated to understand the potential of these compounds as therapeutic agents .

Relevant Case Studies

Case studies involving these compounds often focus on their biological activities, particularly their antimicrobial and antiviral effects. For instance, some derivatives have shown potential as antibacterial agents against various bacterial strains and as moderate inhibitors of specific enzymes. The antiviral activity is evaluated through in vitro studies, which may include assessing the compounds' ability to inhibit viral replication or their virucidal effects. Molecular docking studies are also conducted to identify the active binding sites and correlate them with bioactivity data .

科学研究应用

抗病毒和杀病毒活性

2-{[4-甲基-5-(3-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺衍生物的一个研究领域是它们的抗病毒和杀病毒活性。这些化合物已被合成并测试了它们对人腺病毒 5 型和 ECHO-9 病毒等病毒的功效。其中一些衍生物显示出降低病毒复制的潜力 (Wujec 等,2011)。

抗渗出特性

另一个研究重点是合成具有抗渗出特性的衍生物。研究表明,该化合物新合成的衍生物中很大一部分表现出抗渗出作用。这表明它们在治疗与炎症和渗出相关的疾病中具有潜在用途 (Chalenko 等,2019)。

抗菌活性

该化合物的衍生物也因其抗菌特性而被探索。研究表明对各种细菌和真菌有效,表明它们作为抗菌剂的潜力 (MahyavanshiJyotindra 等,2011)。另一项研究支持这一点,显示合成化合物对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌等病原体的体外抗菌活性 (Baviskar 等,2013)。

药理特性

这些衍生物的药理特性也在研究中,研究表明它们在动物模型中对中枢神经系统有潜在影响 (Maliszewska-Guz 等,2005)。这一研究方向为开发针对神经系统疾病的新药开辟了可能性。

抗氧化能力

最近的研究探索了这些化合物的抗氧化能力。一种这样的衍生物显示出比标准对照更高的抗氧化能力,表明其作为抗氧化剂的潜力 (Šermukšnytė 等,2022)。

抗癌评价

一个特别重要的研究领域是对这些衍生物进行抗癌活性的评估。一些研究表明,某些衍生物对癌细胞系表现出显着的活性,表明它们作为抗癌剂的潜力 (Zyabrev 等,2022)。

属性

IUPAC Name |

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F5N4OS/c1-8-4-3-5-9(6-8)17-25-26-18(27(17)2)29-7-10(28)24-16-14(22)12(20)11(19)13(21)15(16)23/h3-6H,7H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWTYCSAPPKWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F5N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

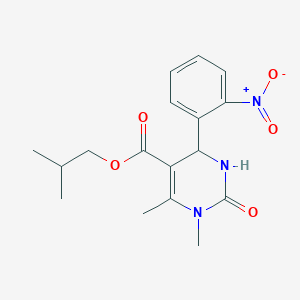

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

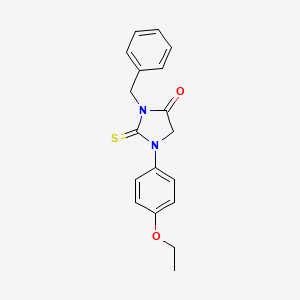

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)

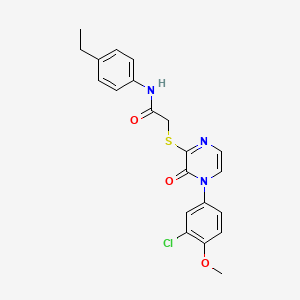

![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)